molecular formula C17H14BrN3O2S B11172377 2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172377
M. Wt: 404.3 g/mol
InChI Key: RLJFDQMHILGVAO-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the bromine and methoxybenzyl groups. One common synthetic route involves the reaction of 2-aminobenzamide with 4-methoxybenzyl bromide in the presence of a base, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of the bromine atom and the thiadiazole ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

2-bromo-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14BrN3O2S/c1-23-12-8-6-11(7-9-12)10-15-20-21-17(24-15)19-16(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

RLJFDQMHILGVAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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